molecular formula C24H19F3N2O2 B2547947 3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole CAS No. 446270-67-3

3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole

Cat. No. B2547947
CAS RN: 446270-67-3
M. Wt: 424.423
InChI Key: CLQHTXMHWRTNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole, also known as NTPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. NTPI has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Pharmaceutical Research

This compound is of significant interest in pharmaceutical research due to its potential biological activities. Researchers are exploring its use as a lead compound for developing new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents .

Chemical Synthesis

In the field of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure, featuring both nitro and trifluoromethyl groups, makes it a versatile building block for creating a variety of derivatives with potential applications in different chemical reactions and processes .

Material Science

The compound’s structural properties make it a candidate for research in material science, particularly in the development of new polymers and advanced materials. Its ability to form stable, high-performance materials can be leveraged in creating coatings, adhesives, and other materials with enhanced durability and resistance to environmental factors .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential use as a pesticide or herbicide. The nitro and trifluoromethyl groups are known to impart biological activity, which could be harnessed to develop new agrochemicals that are more effective and environmentally friendly .

Environmental Science

Researchers are exploring the compound’s potential applications in environmental science, particularly in the detection and remediation of pollutants. Its unique chemical properties could be utilized in developing sensors for detecting hazardous substances or in creating materials that can absorb and neutralize environmental contaminants .

Biochemical Research

In biochemical research, this compound is being studied for its interactions with various biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a useful tool for studying biochemical pathways and mechanisms. This can lead to a better understanding of disease processes and the development of new therapeutic strategies .

These applications highlight the compound’s versatility and potential impact across multiple scientific fields. If you need more detailed information on any specific application, feel free to ask!

ChemSpider

Mechanism of Action

properties

IUPAC Name

2-(4-methylphenyl)-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)28-23)20(14-29(30)31)16-10-12-18(13-11-16)24(25,26)27/h2-13,20,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHTXMHWRTNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.